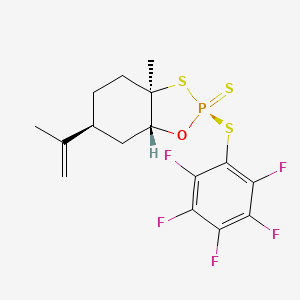

(+)-psi Reagent

説明

BenchChem offers high-quality (+)-psi Reagent suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-psi Reagent including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3aR,6S,7aR)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYCUYPOHPPYAS-WHJDOBIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@@]2([C@@H](C1)O[P@@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F5OPS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Phosphorus V Based Reagents in Contemporary Organic Synthesis

Historical Trajectories of Phosphorus Reagents in Synthetic Chemistry

The utilization of organic phosphorus compounds in synthetic chemistry boasts a rich history that traces back to the Middle Ages. Early scientific investigations, notably by pioneers such as Michaelis and Arbusov, were instrumental in establishing the fundamental principles of organophosphorus chemistry. nih.govacs.org These foundational studies paved the way for the development of numerous phosphorus-based transformations that have become cornerstones of organic synthesis.

Historically, phosphorus reagents gained prominence with the advent of powerful reactions such as the Wittig reaction, crucial for the formation of carbon-carbon double bonds, and the Mitsunobu reaction, widely used for stereoselective functional group interconversions. acs.orgroyalsocietypublishing.org The significance of these contributions was recognized with the shared Nobel Prize in Chemistry awarded to Georg Wittig and Herbert C. Brown in 1979 for their pioneering work on the use of phosphorus- and boron-containing compounds in organic synthesis. royalsocietypublishing.org

Beyond stoichiometric reagents, phosphorus compounds have evolved into versatile catalysts. The field of phosphorus-based organocatalysis has seen rapid growth, encompassing various modes of action including nucleophilic phosphine (B1218219) catalysis, phosphine oxide Lewis base catalysis, iminophosphorane superbase catalysis, phosphonium (B103445) salt phase transfer catalysis, and frustrated Lewis pair catalysis. nih.govacs.org This expansion highlights the multifaceted nature of phosphorus in facilitating a broad spectrum of organic reactions under often mild conditions. nih.govacs.org

Evolution of Stereocontrol in Phosphorus-Containing Molecular Scaffolds

The ability to control the stereochemistry of reactions is paramount in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Achieving stereocontrol involving phosphorus centers, known as P-stereogenic centers, has presented unique challenges. ox.ac.ukacs.orgmdpi.comnih.govmdpi.com Early approaches to synthesizing enantioenriched phosphorus compounds often relied on methods such as the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. mdpi.com These methods, while effective in certain cases, could be lengthy and limited in scope or efficiency.

The development of stereoselective methods for forming carbon-phosphorus (C-P) bonds has been a significant area of research. Traditional methods like substitution reactions with alkali metal phosphides or the Michaelis-Arbusov reaction had limitations regarding substrate scope, functional group tolerance, and air sensitivity. rsc.org The need for more general and efficient stereocontrolled C-P bond formation methods, especially for creating secondary C(sp3)-P centers, remained a challenge. rsc.org

A major leap in achieving stereocontrol in phosphorus chemistry came with the design and application of chiral phosphorus ligands in asymmetric transition-metal catalysis. The pioneering work by researchers such as Noyori and Knowles in asymmetric hydrogenation using chiral phosphine ligands revolutionized the synthesis of enantiomerically enriched compounds. sigmaaldrich.com This demonstrated the power of incorporating chirality into the phosphorus scaffold to induce asymmetry in catalytic transformations.

More recently, the focus has expanded to developing catalytic strategies for the direct construction of stereogenic phosphorus(V) centers. ox.ac.ukacs.orgnih.gov This includes the development of new methods for nucleophilic substitution at phosphorus(V) and asymmetric condensation reactions that allow for the formation of P-heteroatom bonds with high stereocontrol. ox.ac.ukacs.orgmdpi.comnih.gov These advancements aim to provide more modular and efficient routes to a wide range of chiral phosphorus(V) compounds, which are important motifs in various biologically active molecules and catalysts. ox.ac.ukacs.orgnih.gov

Genesis of the (+)-psi Reagent Platform and its Conceptual Antecedents

The genesis of the (+)-psi reagent platform is rooted in the ongoing quest for efficient and stereocontrolled methods to synthesize phosphorus-containing molecules, particularly those featuring phosphorus-heteroatom bonds. Historically, the synthesis of compounds like chiral phosphorothioates often relied on strategies centered around phosphorus(III) chemistry. nih.gov These P(III)-based approaches frequently involved the use of chiral auxiliaries or required the resolution of stereoisomers, often resulting in multi-step synthetic sequences that could be limiting in terms of scalability and labor intensity. nih.gov

The (+)-psi reagent platform emerged as a significant departure from this traditional P(III)-centric paradigm. nih.gov It was conceived as a tool based on the phosphorus(V) oxidation state, specifically designed to enable the direct and stereocontrolled formation of phosphorus-sulfur bonds (Phosphorus-Sulfur Incorporation, stylized as ψ). nih.gov The conceptual antecedents of the psi reagent lie in the broader historical efforts to achieve precise stereochemical control at phosphorus and to develop more efficient and modular methods for constructing phosphorus-heteroatom linkages. ox.ac.ukacs.orgmdpi.comnih.govresearchgate.net

Synthetic Pathways and Modular Construction of the + Psi Reagent Scaffold

Precursor Chemistry and Stereochemical Origins

The stereochemistry of the (+)-psi Reagent is fundamentally derived from a readily available and inexpensive chiral pool starting material, ensuring an efficient and scalable supply of the enantiopure scaffold. nih.govnih.gov

The chiral backbone of the (+)-psi Reagent is derived from (+)-limonene, a natural terpene abundantly available from the citrus industry. nih.govnih.gov The synthesis begins with the epoxidation of limonene (B3431351), followed by a subsequent ring-opening step. nih.gov This process establishes the rigid bicyclic framework that ultimately dictates the stereochemical outcome of the phosphorothioate (B77711) linkages formed using the reagent. nih.gov The availability of both enantiomers of limonene is a critical advantage, as it allows for the cost-effective and efficient production of both the (+)-psi and its enantiomer, the (–)-psi reagent. nih.gov This direct access to both reagent enantiomers enables the programmable synthesis of either (R)- or (S)-phosphorothioate-linked oligonucleotides, as the stereocontrol is entirely governed by the selected reagent. nih.govnih.gov

A key structural feature of the (+)-psi Reagent is its oxathiaphospholane (B1262164) (OTP) sulfide (B99878) core, which is anchored to the limonene-derived backbone. nih.gov The design of this P(V)-based core was inspired by earlier work on P(III)-oxathiaphospholanes by Stec. nih.govorgsyn.org However, the psi reagent platform fundamentally differs by starting with a stable P(V) center, thus eliminating the historically necessary and often problematic oxidative sulfurization step that characterizes P(III)-based approaches. nih.gov The construction involves the tactical combination of the chiral diol (from limonene), a phosphorus(V) source, and a pentafluorothiophenol (B1630374) leaving group. nih.gov This assembly creates a rigid and stable OTP sulfide core that balances the required stability for handling with the reactivity needed for efficient nucleoside coupling. nih.gov

Optimized Preparative Methodologies for (+)-psi Reagent

The synthesis of the (+)-psi Reagent has been optimized for large-scale production, focusing on efficiency, reproducibility, and operational simplicity. These methodologies ensure the reagent is accessible for a wide range of applications, from academic research to industrial manufacturing.

The synthetic route to the (+)-psi Reagent is designed for scalability, with procedures developed for multigram production. nih.govorgsyn.org The reactions are generally rapid, with loading and coupling steps often completed in as little as 30 minutes at room temperature. nih.govu-tokyo.ac.jp The crystalline nature of the final product and key intermediates facilitates purification, often through simple filtration and washing or recrystallization, avoiding laborious chromatographic methods. orgsyn.org For instance, a detailed procedure in Organic Syntheses describes a process yielding the product as a white crystalline solid with high purity (99.7%). orgsyn.org The quality of starting materials, particularly the limonene oxide, is noted as a critical factor influencing the reaction profile and isolated yield. orgsyn.org

| Purity | Purity of the final crystalline product. | >99% | orgsyn.org |

This table is interactive. Users can sort and filter the data based on the parameters.

The non-nucleophilic, sterically hindered amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a crucial activating agent in reactions involving the (+)-psi Reagent. nih.govorgsyn.orgyoutube.com It is employed in both the initial "loading" step, where the first nucleoside is attached to the reagent, and the subsequent "coupling" step, which forms the internucleotide linkage. nih.gov

In the loading phase, DBU is used in stoichiometric amounts (e.g., 1.3 equivalents) to facilitate the reaction between the nucleoside's hydroxyl group and the psi reagent, displacing the pentafluorothiophenol leaving group. nih.govu-tokyo.ac.jp For the coupling step, where the loaded nucleoside-P(V) intermediate reacts with a second nucleoside, a higher amount of DBU (e.g., 3.0 equivalents) is typically required to drive the reaction to completion. nih.govu-tokyo.ac.jp The use of DBU as a simple amine activator streamlines the process, contributing to the operational simplicity that is a hallmark of the psi reagent platform. nih.govorgsyn.org

Comparative Analysis of Related Phosphorus(V) Reagents within the PSI Family

The (+)-psi Reagent is part of a broader family of P(V) reagents developed to provide a comprehensive toolkit for oligonucleotide synthesis. nih.gov These reagents share a common P(V) platform but are designed to install different types of linkages, offering chemists a versatile and unified approach. nih.gov

Table 2: Comparison of Reagents in the PSI Family

| Reagent | Stereochemistry | Linkage Formed | Key Application | Source(s) |

|---|---|---|---|---|

| (+)-psi (Ψ) | Enantiopure | (R)-Phosphorothioate | Stereocontrolled synthesis of ASOs and CDNs | nih.gov |

| (-)-psi (Ψ) | Enantiopure | (S)-Phosphorothioate | Stereocontrolled synthesis of ASOs and CDNs | nih.gov |

| rac-psi (rac-Ψ) | Racemic | Racemic Phosphorothioate | Synthesis of stereorandom phosphorothioate linkages | nih.gov |

| PSI-O (ΨO) | Racemic | Native Phosphodiester | Installation of native phosphodiester linkages; phosphorylation of alcohols | nih.gov |

| PSI-2 (Ψ2) | N/A (Achiral) | Phosphodithioate | Synthesis of achiral phosphodithioate linkages, avoiding stability issues of P(III) methods |

| PI (Π) | Enantiopure | Methylphosphonate (B1257008) (MPO) | Stereoselective synthesis of MPO linkages and P-chiral phosphines | |

This table is interactive. Users can sort and filter the data based on the reagent type or application.

The primary distinction of the (+)-psi Reagent is its ability to install a phosphorothioate linkage with a specific, predetermined (R)-stereochemistry at the phosphorus center. nih.gov Its enantiomer, (–)-psi, predictably yields the opposite (S)-stereoisomer. nih.gov This contrasts with rac-Ψ, which produces a mixture of diastereomers. nih.gov

Beyond phosphorothioates, the family includes PSI-O, which installs the native phosphodiester linkage found in DNA and RNA, and PSI-2, which forms achiral phosphodithioate linkages. nih.gov A related but distinct platform, the Phosphorus Incorporation (PI) reagents, was developed for the stereoselective formation of methylphosphonate (MPO) linkages, another important therapeutic modification. Together, this suite of P(V) reagents provides a unified platform that can be used in automated synthesizers with a single coupling protocol, enabling the controlled synthesis of diverse chimeric oligonucleotides that were previously difficult to access. nih.gov

The (-)-psi Reagent Enantiomer

The (+)-psi reagent and its enantiomer, the (-)-psi reagent, provide access to both (R)- and (S)-phosphorothioate (PS) linkages, respectively. nih.gov This stereochemical control is dictated by the choice of the psi reagent enantiomer used in the synthesis. nih.gov Both enantiomers are derived from the inexpensive chiral pool terpene, limonene, making them readily accessible. nih.gov

The synthesis of these reagents involves the epoxidation and subsequent ring-opening of limonene to form a rigid backbone. nih.gov This backbone is then anchored to an oxathiaphospholane (OTP) sulfide core, which features a stable perfluorinated thiophenol leaving group. nih.gov This design provides a balance of stability and reactivity, allowing for rapid and clean phosphorus-sulfur incorporation reactions. nih.gov The operational simplicity of using these reagents is comparable to iterative peptide assembly. nih.gov

The utility of the (-)-psi reagent, in parallel with its (+) counterpart, has been demonstrated in the preparation of stereopure cyclic dinucleotides (CDNs) and antisense oligonucleotides (ASOs). scientificlabs.co.ukscientificlabs.co.uk The availability of both enantiomers is crucial for accessing the full spectrum of stereochemically defined phosphorothioate-based therapeutics. orgsyn.org

Table 1: Comparison of (+)-psi and (-)-psi Reagents

| Feature | (+)-psi Reagent | (-)-psi Reagent |

|---|---|---|

| Stereochemistry of PS Linkage | (R)-configuration | (S)-configuration |

| Chiral Source | (+)-Limonene | (-)-Limonene |

| Applications | Synthesis of (R)-phosphorothioate oligonucleotides, CDNs, ASOs | Synthesis of (S)-phosphorothioate oligonucleotides, CDNs, ASOs |

| Commercial Availability | Available | Available |

PSI^O Reagents for Achiral Phosphodiester Formation

The development of PSI^O reagents represents a return to P(V) chemistry for phosphodiester bond formation, a field historically dominated by P(III) approaches due to the perceived lower reactivity of P(V) species. nih.gov The PSI^O reagents have demonstrated efficient phosphorylation of alcohols, indicating their utility beyond oligonucleotide synthesis.

Phosphorus Incorporation (PI) Reagents for P-Carbon Bond Formation

Moving beyond phosphorus-heteroatom bond formation, a distinct class of reagents known as Phosphorus Incorporation (PI) or Π reagents has been developed for the modular and stereospecific synthesis of P-chiral phosphines and methylphosphonate oligonucleotides. ugr.esnih.govacs.org These reagents are synthesized from trans-limonene oxide, which imparts a different reactivity profile compared to the cis-limonene oxide-derived psi reagents. ugr.eschemrxiv.org

The P(V)-based PI reagent scaffold is designed to allow for the sequential and stereocontrolled addition of up to three carbon-based nucleophiles. ugr.eschemrxiv.org This "assembly line" approach enables the construction of a wide variety of enantiopure compounds containing P-C bonds. ugr.es

Key features of the PI reagent platform include:

Enantiodivergent Synthesis : A single enantiomer of the PI reagent can be used to produce products with either absolute stereochemistry at the phosphorus center, simply by changing the order of nucleophile addition. ugr.esnih.gov

Modular Construction : The synthesis allows for the installation of diverse functionalities, including methyl, aryl, biaryl, vinyl, and alkynyl groups as the carbon nucleophiles. ugr.es

Stereospecific Reduction : Following the addition of three carbon nucleophiles, a stereospecific reduction yields P-chiral phosphines. nih.govacs.org

Methylphosphonate Oligonucleotide Synthesis : The addition of a single methyl group followed by coupling with nucleosides provides a stereospecific route to methylphosphonate oligonucleotide precursors. ugr.esnih.gov

Table 2: Scope of Modular Phosphine (B1218219) Synthesis using PI Reagents

| Synthesis Step | Installed Group (R) | Example Moieties |

|---|---|---|

| Loading (R1) | Methyl, Aryl, Biaryl, Vinyl, Alkynyl | -CH₃, -Ph, -biphenyl, -CH=CH₂, -C≡CH |

| Coupling (R2) | 3° Alkyl, Aryl, Heteroaryl, Alkynyl | -C(CH₃)₃, -Ph, -pyridyl, -C≡CH |

| Displacement (R3) | Methyl to 3° Alkyl, Aryl, Ferrocenyl | -CH₃, -C(CH₃)₃, -Ph, -Fc |

Stereocontrolled Chemical Synthesis Enabled by the + Psi Reagent Platform

Enantioselective Phosphorothioate (B77711) Oligonucleotide Assembly

The ψ-reagents, derived from the inexpensive chiral pool terpene limonene (B3431351), enable the efficient construction of stereopure phosphorothioate linkages. nih.gov This platform overcomes long-standing challenges associated with P(III) systems, namely the lack of stereocontrol and the operational complexity of multistep coupling and oxidation/sulfurization cycles. nih.govnih.gov

The elaboration of the phosphorothioate linkage using the (+)-psi reagent is a two-stage process characterized by its simplicity and efficiency. nih.govsigmaaldrich.com The reaction proceeds through a P(V)-based mechanism, avoiding the sensitive P(III) intermediates common to conventional methods. nih.gov

The two primary stages are:

Loading: A nucleoside is activated by reacting with the (+)-psi reagent in the presence of a base, typically 1,8-Diazabicycloundec-7-ene (DBU), in a solvent like acetonitrile. This step forms a nucleoside-P(V) intermediate. nih.gov

Coupling: The resulting activated nucleoside-P(V) species is then coupled with a second nucleoside (the coupling partner), again promoted by DBU. This displacement reaction forges the desired P-O bond, creating the phosphorothioate dinucleotide. nih.gov

Both the loading and coupling reactions are rapid, typically completing within 30 minutes at room temperature. u-tokyo.ac.jp The entire process operates with retention of stereochemical configuration at the phosphorus center. u-tokyo.ac.jp

A hallmark of the psi reagent platform is its complete, reagent-based control over the stereochemistry at the newly formed phosphorus stereocenter. nih.gov The chirality of the reagent dictates the stereochemical outcome of the product. nih.gov

The (+)-ψ reagent consistently produces (S)-loaded intermediates and results in the (R)-configuration at the phosphorus center of the coupled product. nih.gov

Conversely, its enantiomer, the (-)-ψ reagent , yields the opposite (S)-configured phosphorus linkage. nih.gov

This direct transfer of stereochemical information ensures that oligonucleotides are synthesized as single, pure diastereoisomers. nih.gov Uniquely, the stereochemical outcome can also be programmed by altering the sequence of assembly. By inverting the order of the coupling partners, one can obtain the opposite P-stereochemistry using the same psi reagent enantiomer. nih.gov This dual-mode control provides exceptional flexibility in accessing all possible stereoisomers of a given phosphorothioate linkage. nih.gov

Table 1: Stereochemical Control in Dinucleotide Synthesis

| Entry | Nucleoside 1 | Nucleoside 2 | ψ Reagent | P-Stereocenter | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|---|

| 1 | 5'-DMT-dT | 3'-TBDPS-dT | (+)-ψ | Rp | 94% | >20:1 |

| 2 | 5'-DMT-dG(ibu) | 3'-TBDPS-dG(ibu) | (+)-ψ | Rp | 92% | >20:1 |

| 3 | 5'-DMT-dA(bz) | 3'-TBDPS-dA(bz) | (+)-ψ | Rp | 91% | >20:1 |

| 4 | 5'-DMT-dC(bz) | 3'-TBDPS-dC(bz) | (+)-ψ | Rp | 93% | >20:1 |

| 5 | 5'-DMT-dT | 3'-TBDPS-dT | (-)-ψ | Sp | 95% | >20:1 |

Data adapted from Knouse, K. W., et al. (2018). nih.gov

The P(V)-based psi reagent platform offers substantial advantages over traditional P(III) phosphoramidite (B1245037) chemistry. nih.govugr.es Conventional methods produce stereorandom phosphorothioates, resulting in a complex mixture of 2ⁿ⁻¹ diastereomers for an oligonucleotide with 'n' linkages, which complicates purification and analysis. nih.gov For example, a standard synthesis of a pentamer results in 16 diastereoisomers. nih.gov

In contrast, the psi reagent approach generates a single diastereoisomer, dramatically simplifying the product profile. nih.gov The method also circumvents the need for a separate, often problematic, sulfurization step required in P(III) chemistry, which can be a source of impurities. ugr.es P(III) reagents are notoriously sensitive to air and moisture, demanding stringent anhydrous conditions, whereas the P(V) psi reagents are more stable. u-tokyo.ac.jp

Table 2: Comparison of P(V) vs. P(III) Strategies for Oligonucleotide Synthesis

| Feature | (+)-psi Reagent (P(V)) Platform | Conventional Phosphoramidite (P(III)) Strategy |

|---|---|---|

| Stereocontrol | Complete reagent-based control; produces a single diastereoisomer. nih.gov | No inherent control; produces a stereorandom mixture of diastereomers. nih.gov |

| Reaction Steps | Two-step cycle: Loading and Coupling. nih.gov | Multi-step cycle: Deprotection, Coupling, Capping, and Oxidation/Sulfurization. nih.gov |

| Reagent Stability | Stable P(V) reagents. nih.gov | P(III) reagents are sensitive to air and moisture. u-tokyo.ac.jp |

| Operational Simplicity | Operationally simple protocol akin to peptide assembly. nih.gov | Cumbersome, requires specialized equipment and stringent anhydrous conditions. nih.govu-tokyo.ac.jp |

| Crude Product Purity | High purity, single product peak in HPLC. nih.gov | Complex mixture of products, requiring extensive purification. nih.gov |

The psi reagent platform is readily adaptable to automated solid-phase oligonucleotide synthesis (SPOS), the cornerstone of modern oligonucleotide production. nih.govbiotage.comwikipedia.org The synthesis begins with a nucleoside covalently attached to a solid support, such as controlled pore glass (CPG). atdbio.comumich.edu

The synthetic cycle on the solid support mirrors the solution-phase process:

The support-bound nucleoside is deprotected to reveal a free hydroxyl group. umich.edu

In a separate vessel, a second nucleoside is "loaded" with the (+)-psi reagent in solution.

This activated nucleoside-P(V) species is then added to the solid support, where it "couples" with the support-bound nucleoside.

Unreacted reagents are simply washed away, and the cycle is repeated to elongate the oligonucleotide chain. umich.edu

This methodology has been successfully implemented on commercial automated synthesizers, demonstrating its potential to replace or augment existing P(III)-based protocols for producing stereopure oligonucleotides. nih.gov An unoptimized automated synthesis of a pentamer using the psi approach yielded the target as a single diastereoisomer, in stark contrast to the 16-diastereomer mixture obtained under standard phosphoramidite conditions. nih.gov

Stereopure Cyclic Dinucleotide (CDN) Construction

Cyclic dinucleotides are important secondary messengers in bacterial and mammalian cells. nih.govnih.govfrontiersin.org The synthesis of stereopure CDNs, particularly those containing chiral phosphorothioate linkages, is a significant challenge with conventional methods, which often rely on substrate bias rather than reagent control. nih.gov The psi reagent platform provides a streamlined and stereocontrolled route to these complex macrocycles. nih.govsemanticscholar.org

The psi reagent enables the synthesis of stereopure CDNs in just 4 to 5 steps from the starting nucleoside, a dramatic improvement over prior art. nih.gov Two primary protocols have been developed for the crucial dimerization and macrocyclization steps. nih.gov

Stepwise Approach: This protocol ensures the complete and faithful transfer of stereochemical information from the psi reagent by forming the macrocycle's two P–O bonds sequentially. The synthesis involves loading a nucleoside with the psi reagent, coupling it to a second nucleoside anchored on a solid support, and then cleaving the resulting linear dinucleotide from the resin. nih.gov The final intramolecular coupling (macrocyclization) is then performed in solution to yield the CDN as a single diastereoisomer. nih.gov This method was used to construct CDN 21 with perfect stereocontrol. nih.gov

Concerted Approach: This more step-economic protocol accomplishes macrocyclization directly from a linear dinucleotide diol in a single step. nih.gov However, the diastereoselectivity of this approach depends on the differential reactivity of the 3' and 5' hydroxyl groups of the linear precursor with the psi reagent. nih.gov While this method can be highly efficient (e.g., CDN 21 was produced in 44% yield), it may result in a mixture of diastereomers (3:1 d.r. for CDN 21 ) if the hydroxyl groups have similar reactivity. nih.gov Nevertheless, for substrates with sufficient reactivity differentiation, high diastereoselectivity can be achieved. nih.gov

Both the stepwise and concerted approaches can be conducted effectively in solution or on a solid phase, showcasing the versatility of the psi reagent platform for constructing these biologically vital molecules. nih.gov

Stereochemical Integrity in Thiophosphoramidate Linkages

The phosphorus-sulfur incorporation (PSI or Ψ) reagent platform has been expanded to enable the stereocontrolled formation of thiophosphoramidate (P-N) linkages, which are crucial functional groups in certain therapeutic candidates like cyclic dinucleotide (CDN) STING agonists. semanticscholar.orgnih.gov Initial attempts to form these linkages using canonical Ψ reagents derived from limonene oxide proved challenging. semanticscholar.orgresearchgate.net The sequence of adding nucleophiles was found to be critical; reacting the Ψ reagent with an amine first, followed by an alcohol, was significantly higher yielding than the reverse sequence. semanticscholar.org However, even with the correct sequence, the limonene-derived reagents did not facilitate the subsequent reaction needed to complete the linkage, likely due to steric hindrance. semanticscholar.org

This limitation prompted the development of a new subclass of P(V) reagents with a smaller steric footprint and enhanced reactivity. semanticscholar.org Researchers explored various enantiopure epoxides and identified a reagent derived from styrene (B11656) oxide as the optimal choice. semanticscholar.org This new, specially designed P(V) reagent platform successfully installed the thiophosphoramidate linkages with high efficiency and diastereoselectivity. semanticscholar.org

The application of this refined P(V)-reagent approach demonstrated a significant improvement over traditional P(III) phosphoramidite chemistry for synthesizing molecules with thiophosphoramidate linkages. semanticscholar.org For instance, in the synthesis of a CDN STING agonist, the P(V) method achieved a greater than sixteen-fold higher yield compared to the prior P(III) approach. semanticscholar.org This strategy not only ensures complete control over the stereochemical configuration at the phosphorus center, minimizing the need for complex chromatographic purifications of diastereomers, but also avoids the use of hazardous reagents common in P(III) chemistry. semanticscholar.org

Key findings from the development of P(V) reagents for thiophosphoramidate synthesis are summarized below:

| Reagent Type | Challenge/Limitation | Solution/Outcome | Reference |

| Canonical Ψ Reagents (Limonene-derived) | Ineffective for further reaction after initial amine coupling due to steric hindrance. | Development of a new reagent class was necessary. | semanticscholar.org |

| Styrene Oxide-derived P(V) Reagent | Need for a smaller, more reactive reagent to form P-N linkages. | Successfully installed thiophosphoramidate linkages with high stereoselectivity and yield. | semanticscholar.org |

| P(III) Phosphoramidite Chemistry | Low yield, lack of stereocontrol, use of hazardous reagents. | The new P(V) approach provided a >16-fold increase in yield and full stereocontrol. | semanticscholar.org |

Stereospecific Synthesis of Methylphosphonate (B1257008) Oligonucleotides

Another significant advancement enabled by the P(V) reagent platform is the stereospecific synthesis of methylphosphonate oligonucleotides (MPOs). ugr.esresearchgate.net MPOs, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, represent an important class of oligonucleotide therapeutics. sigmaaldrich.com However, traditional synthesis methods using P(III)-based chemistry lacked stereocontrol, resulting in diastereomeric mixtures that required tedious separation. nih.gov

Utility of PI Reagents in MPO Building Block Synthesis

To address the challenge of stereocontrol in MPO synthesis, a new class of reagents, known as Phosphorus Incorporation (PI, abbreviated as Π) reagents, was developed. ugr.esnih.govacs.org These reagents are synthesized from trans-limonene oxide, distinguishing them from the Ψ reagents which are derived from the cis-isomer. researchgate.netchemrxiv.org This structural difference leads to a distinct reactivity profile, enabling access to different chemical space. ugr.esnih.gov

The Π-reagent platform provides the first stereospecific method for accessing MPO building blocks. ugr.esresearchgate.net The synthesis involves a modular and scalable process where the adaptable P(V) scaffold of the Π reagent allows for the sequential, stereocontrolled addition of nucleophiles. researchgate.netnih.gov Specifically, for MPO synthesis, a single methyl group is first added as a carbon nucleophile. ugr.esacs.org The remaining reactive sites on the phosphorus center are then sequentially coupled with nucleosides to form the desired MPO linkage. ugr.es This approach allows for the preparation of all 16 possible DNA-based MPO dinucleotides as single diastereomers for the first time. nih.gov

Control over Phosphoryl Linker Substitutions

A key feature of the Π-reagent platform is its enantiodivergent design, which provides exceptional control over the absolute stereochemistry of the final product. ugr.esresearchgate.netacs.org Although both enantiomers of the Π reagent are available, only a single isomer is required to produce a desired stereochemistry. researchgate.netnih.gov The final configuration at the phosphorus center is dictated simply by the order in which the nucleophiles are added. ugr.esacs.org

This modularity allows for precise control over the substitutions on the phosphoryl linker. sigmaaldrich.com The P(V) scaffold permits the sequential addition of up to three different carbon-based nucleophiles. chemrxiv.org This versatility was demonstrated by the successful incorporation of a wide variety of substituents. ugr.es

The scope of nucleophiles successfully used in the sequential addition to the Π reagent is highlighted in the table below.

| Addition Step | Nucleophile Type | Examples of Incorporated Groups | Reference |

| Loading (1st) | Carbon-based | Methyl, Aryl, Biaryl, Vinyl, Alkynyl | ugr.es |

| Coupling (2nd) | Carbon-based | 3° Alkyl, Aryl, Heteroaryl, Alkynyl | ugr.es |

| Displacement (3rd) | Carbon-based | Methyl to 3° Alkyl, Aryl, Ferrocenyl | ugr.es |

This unprecedented level of control enables the synthesis of a diverse array of enantiopure C-P bearing building blocks, including MPO precursors, with defined stereochemistry at the phosphorus center. ugr.esresearchgate.net

Mechanistic Probes and Computational Elucidations of + Psi Reagent Reactivity

Elucidation of Phosphorus(V) Reaction Pathways

The (+)-psi reagent operates through phosphorus(V) reaction pathways, a key feature that distinguishes it from conventional P(III)-based methods which often involve extraneous redox manipulations and protecting groups nih.govwikipedia.orgfishersci.pt. This P(V)-based platform allows for the direct formation of P-heteroatom bonds during the synthesis cycle nih.govwikipedia.org.

Proposed Loading and Coupling Step Mechanisms

The synthetic utility of the (+)-psi reagent is realized through a two-step process: a loading step and a coupling step nih.govwikipedia.orgresearchgate.netfishersci.fifishersci.se. The loading step involves the appendage of the first nucleoside to the psi reagent, yielding a stable adduct researchgate.net. The subsequent coupling step forms the internucleotide linkage researchgate.net. Both steps are often facilitated by a base like DBU (1,8-diazabicyclo(5.4.0)undec-7-ene) researchgate.netfishersci.finih.gov. Notably, each loading and coupling step with psi reagents has been shown to proceed with retention of configuration at the phosphorus center fishersci.pt.

Intermediacy of Trigonal-Bipyramidal Pentacoordinated Species

A crucial aspect of the (+)-psi reagent's reaction pathway, particularly in the coupling step, is the proposed involvement of a trigonal-bipyramidal (TBP) pentacoordinated phosphorus intermediate nih.govwikipedia.orgfishersci.ptwikipedia.orgwikipedia.org. Nucleophilic attack at the phosphorus center of a loaded psi-module initiates the formation of this TBP intermediate nih.govwikipedia.org. This intermediate undergoes pseudorotation, a process where ligands around the central phosphorus atom rearrange, ultimately leading to the formation of the desired P(V) adduct and extrusion of the limonene (B3431351) backbone nih.govwikipedia.org. The TBP intermediate observed in the psi coupling mechanism is considered to mimic the intermediate commonly invoked in enzymatic O-phosphorylation catalyzed by kinases wikipedia.org. The formation of pentacoordinate phosphorus species is a general feature reported in the esterification of various phosphorus acids wikidata.orgfishersci.fi.

Advanced Computational Chemistry and Theoretical Frameworks

Advanced computational chemistry techniques, particularly Density Functional Theory (DFT), have been instrumental in providing deeper insights into the reactivity and selectivity of the (+)-psi reagent nih.govwikipedia.orgfishersci.ptwikipedia.orgwikipedia.org. These theoretical frameworks complement experimental observations by modeling reaction pathways, transition states, and energy profiles.

Density Functional Theory (DFT) Studies for Reaction Selectivity

DFT studies have been specifically employed to rationalize the remarkable selectivity observed with psi reagents, particularly their preference for oxygen-based nucleophiles nih.govwikipedia.orgfishersci.ptwikipedia.orgwikipedia.org. These computational investigations have helped to deconvolute the factors governing reaction selectivity, revealing, for instance, a substrate-dependent change in the rate-determining step in reactions with different nucleophiles nih.govwikipedia.org. DFT calculations support the observed selectivity, such as the preference for serine functionalization wikipedia.orgwikipedia.org.

Modeling of Transition States and Energy Profiles

Computational modeling has allowed for the characterization of transition states and the calculation of energy profiles associated with the (+)-psi reagent's reactions fishersci.ptwikipedia.orgwikipedia.org. DFT studies support a stepwise AN+DN (addition-nucleophilic followed by elimination-nucleophilic) phosphorylation mechanism, identifying limiting barriers for the formation (TS1) and collapse (TS2) of the trigonal-bipyramidal intermediate wikipedia.orgwikipedia.org. Activation energies for the initial nucleophilic attack and subsequent steps, including a ring flip of the limonene skeleton (TS3) and SN2 displacement (TS4), have been modeled, providing a detailed energetic landscape of the reaction pathway wikipedia.orgwikipedia.org.

Nucleophile Selectivity and Reactivity Profiling

A notable characteristic of the psi reagent platform is its distinct nucleophile selectivity, particularly its reactivity towards oxygen-based nucleophiles nih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.com. This selectivity has been systematically profiled through experimental studies.

Competitive coupling experiments have demonstrated a striking selectivity for serine functionalization when using psi-modules in the presence of other amino acids, including cysteine, lysine (B10760008), tyrosine, and selenocysteine (B57510) wikipedia.orgwikipedia.orgwikipedia.org. This preference for serine, an alcohol-based nucleophile, aligns with the mechanism mimicking natural P(V)-based phosphorylation processes catalyzed by kinases wikipedia.orgwikipedia.org. The observed selectivity is consistent with computational studies that indicate lower activation energies for the reaction with serine compared to other amino acids like threonine, tyrosine, and lysine wikipedia.org.

Investigation of Oxygen-Preferential Reactivity

Studies have indicated that (+)-psi Reagent exhibits a notable preference for reacting with oxygen-based nucleophiles. nih.gov This selectivity has been particularly exploited in the context of bioconjugation, enabling the functionalization of serine residues in polypeptides. nih.gov Serine, an amino acid containing a hydroxyl group (an oxygen nucleophile), presents a challenge for selective modification due to the presence of other nucleophilic side chains and water in biological environments. nih.gov The observed serine selectivity of Ψ-loaded reagents suggests that P(V)-based electrophiles, like the activated form of (+)-psi Reagent, may possess an inherent preference for alcohol-based nucleophiles. nih.gov This behavior mimics natural P(V)-based phosphorylation processes carried out by kinases. nih.gov

Competitive experiments between different amino acids have provided data supporting the oxygen-preferential reactivity. While specific quantitative data tables for (+)-psi Reagent's reactivity with various oxygen nucleophiles were not extensively detailed in the search results beyond the serine example, the consistent observation of serine functionalization in the presence of other nucleophilic residues highlights this selectivity. nih.gov

Studies on Reactivity with Sulfur, Nitrogen, and Carbon Nucleophiles

While (+)-psi Reagent shows a preference for oxygen nucleophiles, its reactivity with other heteroatoms and carbon-based nucleophiles has also been investigated. Sporadic observations during initial studies indicated that oxygen-based nucleophiles would react in preference to heteroatoms such as sulfur and nitrogen. nih.gov

Further studies have explored the interaction of activated forms of PSI (a related P(V) species) with sulfur and nitrogen nucleophiles. Computational studies on an activated PSI species suggested two electrophilic sites: sulfur and phosphorus. nih.gov While nucleophilic substitution at the sulfur site was explored, the formation of an S-N bond with a primary amine was calculated to have a low activation energy. nih.gov However, this nucleophilic adduction at sulfur was found to be competitive with hydrolysis. nih.gov Secondary amines could also form adducts, albeit with higher activation energy. nih.gov

Regarding carbon nucleophiles, exploration into their addition to a P(V) reagent platform, including Ψ, has been conducted. scispace.com Early attempts to load carbon nucleophiles, such as Grignard reagents (e.g., PhMgBr, MeMgBr), onto a related Ψ reagent were successful in forming adducts. scispace.com For instance, treating (-)-Ψ with PhMgBr furnished an adduct in moderate yield. scispace.com However, the addition of a second carbon nucleophile to this adduct resulted in P-O cleavage, terminating the desired reaction sequence. scispace.com This suggests that while (+)-psi Reagent and related P(V) platforms can react with carbon nucleophiles, controlling the reaction pathway and preventing undesired side reactions, such as bond cleavage, can be challenging. scispace.com

The reactivity of nucleophiles generally follows trends based on factors like electronegativity, size, and charge. Oxygen is typically more electronegative than carbon, but carbon can be a better nucleophile due to factors like polarizability and the stability of the resulting bond. quora.compsiberg.com Nitrogen is generally more nucleophilic than oxygen. msu.edu Sulfur nucleophiles can also exhibit distinct reactivity, and their interaction with electrophilic centers, including those on phosphorus or sulfur atoms in reagents like activated PSI, has been studied computationally. nih.gov

Translational Impact and Diverse Synthetic Applications of the + Psi Reagent

Innovative Applications in Bioconjugation Chemistry

Bioconjugation, the covalent linking of molecules to biomolecules, is a cornerstone of chemical biology and therapeutic development. creative-biolabs.com The (+)-psi Reagent has introduced novel strategies in this field, particularly for the modification of peptides and polypeptides.

A significant challenge in bioconjugation has been the selective functionalization of serine residues due to the difficulty of differentiating the nucleophilicity of its primary alcohol from other sidechains and water. nih.gov The psi reagent platform offers a robust solution to this long-standing problem. ugr.es Mimicking the natural phosphorylation of serine by kinases, these P(V)-based electrophiles exhibit a remarkable innate preference for alcohol-based nucleophiles. nih.govugr.es This has led to the development of the first general method for the rapid, chemoselective, and modular functionalization of serine residues in native polypeptides. ugr.es

The method demonstrates striking selectivity for serine even in the presence of other nucleophilic amino acids such as cysteine, lysine (B10760008), tyrosine, and selenocysteine (B57510). nih.gov This high chemoselectivity allows for the precise attachment of various cargo molecules to serine residues, expanding the toolbox for site-selective protein labeling and peptide modification. nih.govugr.es

| Competing Amino Acid | Serine Conversion (%) | Competing Amino Acid Conversion (%) | Selectivity Ratio (Ser:Other) |

|---|---|---|---|

| Cysteine | 85 | <5 | >17:1 |

| Lysine | 90 | <5 | >18:1 |

| Tyrosine | 88 | <5 | >17:1 |

| Selenocysteine | 86 | <5 | >17:1 |

The linkage formed via the psi reagent is a phosphorothioate (B77711), which is both stable and hydrophilic. ugr.es This is particularly significant in the context of antisense oligonucleotide (ASO) therapeutics, where replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with sulfur creates a chiral phosphorothioate linkage. nih.govorgsyn.org This modification enhances the stability of oligonucleotides against metabolic cleavage by nucleases. orgsyn.org

The (+)-psi Reagent enables the stereocontrolled installation of these chiral motifs, a process long hampered by the limitations of P(III)-based chemistries. nih.gov By providing programmable and complete stereocontrol at the phosphorus center, the reagent allows for the synthesis of stereopure phosphorothioate oligonucleotides. nih.govacs.org This control is critical, as the specific stereochemistry of the phosphorothioate linkage can significantly impact the efficacy of ASO therapeutics. nih.gov The resulting benign linkage is well-tolerated in biological systems, making this technology highly valuable for developing next-generation nucleic acid-based drugs. nih.govugr.es

Role in Chiral Phosphorus Compound Synthesis

Chiral phosphorus compounds, especially P-chiral phosphines, are of immense value as ligands in transition-metal-catalyzed asymmetric reactions. nih.gov The development of the psi reagent and related platforms has provided new, more direct routes to these important molecules.

Building on the principles of the psi reagent, a related platform of Phosphorus Incorporation (PI, or Π) reagents was developed to forge C–P bonds. nih.govsigmaaldrich.com This methodology provides a framework for the enantiodivergent synthesis of P-chiral phosphines. sigmaaldrich.com The process allows for the sequential addition of organometallic reagents (such as Grignard and alkyllithium reagents) to the chiral P(V) center, leading to the formation of complex, enantiopure phosphines with predictable stereochemistry. sigmaaldrich.com This approach bypasses many of the challenges associated with traditional methods for preparing P-chiral phosphines, which often require resolutions or the use of chiral auxiliaries. nih.gov

The direct synthesis of enantiopure P-chiral phosphines opens significant opportunities in asymmetric catalysis. sigmaaldrich.com Chiral phosphine (B1218219) ligands are crucial components of catalysts used for a wide range of enantioselective transformations, including hydrogenations, cross-couplings, and hydroformylations. pharm.or.jp The ability to fine-tune the steric and electronic properties of the phosphine ligand is key to achieving high levels of enantioselectivity in a given reaction. nih.gov By providing a streamlined and versatile route to novel P-chiral phosphines, the P(V) reagent platform has the potential to accelerate the discovery of new, more effective catalysts for synthesizing enantiopure molecules, which are vital in the pharmaceutical and agrochemical industries. sigmaaldrich.com

Enabling Strategies in Complex Molecule Synthesis

The unique reactivity and stereocontrol offered by the (+)-psi Reagent have made it an enabling tool in the total synthesis of complex natural products and other challenging molecular targets. nih.gov Its utility has been demonstrated in the synthesis of stereochemically dense and functionally diverse molecules.

One prominent example is its application in the synthesis of cyclic dinucleotides (CDNs), which are important signaling molecules and targets for drug discovery. nih.gov The psi reagent allows for the stepwise and stereocontrolled formation of the chiral phosphorothioate linkages within the CDN macrocycle, a significant improvement over prior P(III)-based methods that were often low-yielding and produced difficult-to-separate diastereomers. nih.govsemanticscholar.org A highly stereoselective synthesis of a CDN STING (stimulator of interferon genes) agonist containing two chiral thiophosphoramidate linkages was achieved using a specially designed P(V) reagent, showcasing the platform's power. semanticscholar.org

Furthermore, the enhanced reactivity of these P(V) reagents was instrumental in the total synthesis of tagetitoxin, a complex and highly polar natural product whose synthesis had been a persistent challenge for chemists. nih.gov The ability of the psi reagent to function under mild conditions and with high stereoselectivity was key to overcoming synthetic hurdles in this context.

Integration into Total Synthesis Efforts for Challenging Natural Products

The (+)-psi Reagent, a cornerstone of the broader Phosphorus-Sulfur Incorporation (PSI or Ψ) platform, has demonstrated significant utility beyond its initial applications in oligonucleotide synthesis, proving instrumental in the total synthesis of complex and challenging natural products. nih.gov Its unique reactivity and stereocontrol have enabled synthetic chemists to overcome longstanding challenges, particularly in the installation of sensitive phosphate moieties where conventional reagents have proven inadequate. nih.gov

A prominent example of its impact is the inaugural use of Ψ reagents in the total synthesis of tagetitoxin, a phytotoxic natural product whose complex structure and instability had thwarted synthetic efforts for decades. nih.govnih.gov Tagetitoxin features a highly substituted and strained heterocyclic core, along with a labile phosphate group. chemistryviews.org Previous attempts to install this phosphate using traditional P(III) or other P(V) reagents failed due to either a lack of reactivity or poor chemoselectivity, leading to decomposition of the advanced intermediates. nih.gov

The introduction of the Ψ reagent platform was the key breakthrough in the synthesis. The strategy involved coupling an advanced alcohol intermediate with the appropriate chiral Ψ reagent, which not only successfully formed the critical phosphate linkage but also introduced a new stereocenter. This approach allowed for the synthesis of both enantiomers of tagetitoxin, (+)-1 and (-)-1 . The use of the chiral P(V) reagent was pivotal as it enabled the separation of the resulting diastereomeric phosphate precursors, which could then be advanced to the final enantiopure targets. nih.govchemistryviews.org This strategic application highlights the reagent's critical role in modern natural product synthesis, providing a robust solution for installing complex functionalities under mild conditions. nih.gov

| Natural Product | Key Transformation | Challenge | Outcome Enabled by Ψ Reagent | Reference |

|---|---|---|---|---|

| Tagetitoxin | Phosphate installation | Failure of conventional P(III) and P(V) reagents due to substrate instability and lack of reactivity/chemoselectivity. | Successful and mild phosphorylation; enabled separation of diastereomers for the synthesis of both enantiomers. | nih.gov |

Facilitation of Stereochemical Control in Convergent Synthetic Routes

A defining feature of the (+)-psi Reagent is its ability to exert complete and predictable stereochemical control during the formation of phosphorothioate linkages. nih.gov This "reagent-controlled" synthesis is a significant departure from traditional methods where the stereochemistry at the phosphorus center is often difficult to manage, resulting in complex mixtures of diastereomers. nih.govu-tokyo.ac.jp The chirality of the (+)-psi Reagent, which is derived from the inexpensive and readily available chiral pool terpene limonene (B3431351), directly dictates the absolute stereochemistry of the newly formed P-stereocenter. nih.govorgsyn.org

This precise control is particularly valuable in convergent synthetic routes, such as the assembly of stereopure antisense oligonucleotides (ASOs). The synthesis proceeds via a two-step protocol: a "loading" step where the first nucleoside is attached to the (+)-psi Reagent, followed by a "coupling" step where the second nucleoside is introduced to form the desired phosphorothioate internucleotide bond. orgsyn.org Research has consistently shown that the (+)-psi reagent leads to the formation of (R)-configured coupled products with exceptional levels of diastereoselectivity, often exceeding 99:1 d.r. nih.govacs.org This robust stereocontrol is maintained across a wide variety of nucleoside building blocks, demonstrating the broad applicability of the method. nih.gov

The operational simplicity and high fidelity of this transformation allow for the programmed, iterative synthesis of oligonucleotides with defined stereochemistry at every phosphorus center. nih.gov This circumvents the significant purification challenges associated with separating the 2^n diastereomers generated by non-stereoselective methods, thereby streamlining access to structurally pure therapeutic candidates. nih.govacs.org

| First Nucleoside (Loaded) | Second Nucleoside (Coupled) | Product Stereochemistry at P-center | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Deoxyadenosine (A) | Deoxyadenosine (A) | R | 80 | >99:1 | nih.gov |

| Deoxycytidine (C) | Deoxythymidine (T) | R | 88 | >99:1 | nih.gov |

| Deoxyguanosine (G) | Deoxyadenosine (A) | R | 70 | >99:1 | nih.gov |

| Deoxythymidine (T) | Deoxyguanosine (G) | R | 91 | >99:1 | nih.gov |

Prospective Research Directions and Uncharted Territories for + Psi Reagent Chemistry

Exploration of Expanded Substrate Scope and Reaction Diversity

A primary avenue for future research lies in broadening the scope of molecules that can be modified using the psi reagent platform. While initial studies demonstrated high-yield, stereocontrolled coupling of the four native deoxynucleosides (A, T, G, and C), the exploration of more complex and modified substrates remains a fertile ground for investigation. nih.gov

The Ψ-reagent platform has already been extended to include ΨO and Ψ2 reagents, which allow for the installation of native phosphodiester and achiral phosphorodithioate (B1214789) linkages, respectively. This demonstrates the platform's versatility. A notable expansion beyond nucleic acids is the use of the ΨO reagent for the mild and chemoselective phosphorylation of a wide range of alcohols. This method has been successfully applied to complex and medicinally relevant molecules that would be challenging to phosphorylate using traditional methods. nih.gov

Future work could systematically investigate:

Modified Nucleobases and Sugars: The synthesis of oligonucleotides containing non-canonical bases or sugar modifications (e.g., 2'-O-methyl, locked nucleic acids) is crucial for therapeutic applications. A thorough investigation into the efficiency and stereoselectivity of the (+)-psi Reagent with these substrates would be highly valuable.

Phosphorylation of Diverse Alcohols: Building on the success of the ΨO reagent, the (+)-psi Reagent could be explored for the stereoselective thiophosphorylation of a broader range of complex alcohols, including polyfunctional natural products, steroids like cholesterol, and pharmacologically active agents such as AZT and metronidazole. nih.gov

Peptides and Proteins: The selective modification of serine, threonine, and tyrosine residues in peptides and proteins is a significant challenge. The demonstrated chemoselectivity of the Ψ-platform suggests its potential for the site-specific thiophosphorylation of these biomacromolecules, offering new tools for chemical biology. nih.gov

Table 1: Examples of Expanded Substrate Scope Using the Ψ-Reagent Platform This table is interactive and can be sorted by clicking on the headers.

| Substrate Class | Specific Example | Reagent Variant | Application/Significance |

|---|---|---|---|

| Complex Alcohols | Metronidazole | ΨO | Phosphorylation of pharmaceuticals |

| Complex Alcohols | Azidothymidine (AZT) | ΨO | Modification of antiviral drugs |

| Complex Alcohols | Cholesterol | ΨO | Thiophosphorylation of biomolecules |

| Amino Acids | N-Boc Serine | ΨO | Peptide modification |

| Natural Products | Tagetitoxin Intermediate | (+)-psi Reagent | Total synthesis, chiral phosphate (B84403) installation |

Development of Novel Stereoselective Transformations Beyond Nucleic Acid Applications

The most compelling evidence for the potential of the (+)-psi Reagent beyond oligonucleotides is its pivotal role in the total synthesis of the natural product tagetitoxin. researchgate.net Tagetitoxin is a complex phytotoxin whose synthesis had been a long-standing challenge. researchgate.netnih.gov

In this synthesis, conventional phosphorylation methods using both P(III) and P(V) reagents failed due to either a lack of reactivity or poor chemoselectivity. researchgate.netu-tokyo.ac.jp The (+)-psi Reagent, however, proved effective for the crucial phosphate installation step. u-tokyo.ac.jp Its application offered several distinct advantages:

Successful Phosphate Installation: It overcame the reactivity and selectivity issues that plagued other reagents. researchgate.net

Diastereomer Separation: The reaction produced a mixture of diastereomers that were readily separable, a critical step for isolating the desired stereoisomer. researchgate.netnih.gov

Crystallization and Absolute Configuration Assignment: The crystalline nature of the thiophosphate intermediate allowed for unambiguous determination of its structure and absolute configuration via X-ray crystallography. This was instrumental in assigning the absolute configuration of the natural product itself. researchgate.netu-tokyo.ac.jp

This successful application serves as a strong precedent for employing the (+)-psi Reagent in other complex synthetic challenges. Future research could target the stereoselective thiophosphorylation of other polyfunctional molecules where traditional methods are inadequate. This could include the synthesis of phosphorylated natural products, chiral phosphine (B1218219) ligands for catalysis, or novel probes for chemical biology. The related Phosphorus Incorporation (PI, or Π) reagents, developed for creating chiral methylphosphonates, further underscore the potential to forge a variety of stereopure P-chiral linkages on diverse molecular scaffolds.

Integration with Automated Synthesis and High-Throughput Methodologies

The synthesis of oligonucleotide libraries for screening and therapeutic development relies heavily on automated solid-phase synthesis. nih.govresearchgate.net The properties of the (+)-psi Reagent make it exceptionally well-suited for integration into these high-throughput workflows. nih.gov

Traditional phosphoramidite (B1245037) chemistry, the cornerstone of automated DNA/RNA synthesis, requires stringent anhydrous conditions and utilizes sensitive P(III) reagents. sigmaaldrich.com In contrast, the (+)-psi Reagent is a stable P(V) species that is tolerant to air and moisture, simplifying reagent handling and improving the robustness of the synthesis process.

Modern automated synthesizers can perform thousands of simultaneous oligonucleotide syntheses in microtiter plate formats, with coupling cycle times of less than 15 minutes per base addition. nih.govnih.gov The rapid and clean reaction profile of the (+)-psi Reagent, which typically involves a 30-minute coupling step at room temperature, is compatible with these automated platforms. nih.gov An unoptimized synthesis of a 16-mer oligonucleotide has been demonstrated using the Ψ approach, showcasing its feasibility in an automated context. nih.gov

Future directions in this area should focus on:

Optimization of Automated Cycles: Developing optimized protocols for the (+)-psi Reagent on commercial DNA/RNA synthesizers to minimize cycle times and maximize coupling efficiencies.

High-Throughput Library Synthesis: Utilizing the reagent's stability and reliability to generate large, stereodefined libraries of thiophosphorylated oligonucleotides or other molecules for drug discovery and biological screening. The reduced cost and operational simplicity compared to methods requiring chiral auxiliaries would make such large-scale screenings more feasible. nih.govnih.gov

Table 2: Comparison of Synthesis Chemistries for Automated Platforms This table is interactive and can be sorted by clicking on the headers.

| Feature | Standard Phosphoramidite (P(III)) Chemistry | (+)-psi Reagent (P(V)) Chemistry |

|---|---|---|

| Reagent Stability | Sensitive to air and moisture | Air and moisture tolerant |

| Stereocontrol | None (produces diastereomeric mixtures) or requires complex chiral auxiliaries | Reagent-controlled, high stereoselectivity |

| Reaction Conditions | Stringent anhydrous conditions | Tolerant to ambient conditions |

| Operational Simplicity | Complex, multi-step cycle (coupling, oxidation, capping) | Simpler, direct P-O bond formation |

| Suitability for HTS | Standard, but reagent sensitivity can be a challenge | High potential due to stability and reliability |

Advanced Mechanistic Investigations through Spectroscopic and Computational Techniques

While the synthetic utility of the (+)-psi Reagent is well-established, a deep, quantitative understanding of its reaction mechanism remains an area ripe for exploration. The stereochemical outcome is known to be controlled by the chirality of the reagent, with the reaction proceeding through a retention of configuration at the phosphorus center. u-tokyo.ac.jp However, the precise nature of the intermediates and transition states has not been fully elucidated.

Advanced spectroscopic and computational methods could provide critical insights. For instance:

Spectroscopic Studies: Techniques like in-situ NMR (31P, 1H) and rapid-injection kinetic analysis could be used to identify and characterize reaction intermediates, such as the initial adduct formed between the alcohol and the reagent. nih.gov These studies could quantify reaction rates and determine the influence of substrate structure and reaction conditions on the coupling efficiency.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the entire reaction pathway. researchgate.net Such studies can map the potential energy surface, identify the structures of transition states, and rationalize the observed high stereoselectivity. Computational analysis could also predict the reactivity of new substrates, guiding the expansion of the reagent's applications.

A detailed mechanistic understanding would not only satisfy fundamental scientific curiosity but also enable the rational design of second-generation psi reagents with tailored reactivity, selectivity, or substrate scope.

Synergistic Applications with Other Catalytic Systems in Organic Transformations

A truly uncharted territory for (+)-psi Reagent chemistry is its potential use in combination with other catalytic systems, such as metal catalysis, organocatalysis, or biocatalysis. The development of one-pot, tandem, or sequential reactions that combine the unique capabilities of the (+)-psi Reagent with other transformations could streamline the synthesis of complex molecules. researchgate.netacs.org

The stability and mild reaction conditions of the (+)-psi Reagent make it an attractive candidate for such synergistic processes. For example, one could envision:

Tandem Metal-Catalyzed Cross-Coupling and Thiophosphorylation: A reaction sequence where a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is used to construct a complex alcohol, which is then thiophosphorylated in the same pot using the (+)-psi Reagent. acs.org The challenge would be ensuring catalyst compatibility.

Chemoenzymatic Synthesis: Combining the stereoselectivity of enzymes with the unique reactivity of the (+)-psi Reagent. For instance, an enzyme could perform a highly selective transformation on one part of a molecule, followed by chemoselective thiophosphorylation of a hydroxyl group elsewhere on the molecule. acs.org The mild, aqueous-compatible conditions of some enzymatic reactions could potentially be harmonized with the psi reagent's chemistry.

Exploring these synergistic applications would represent a significant step forward, merging the power of stereocontrolled phosphorus chemistry with the vast toolkit of modern catalytic methods to enable novel and efficient synthetic strategies. The current lack of such reported applications underscores the significant opportunities that await in this area.

Q & A

Q. What are the standard methods for synthesizing and verifying the purity of (+)-psi Reagent?

(+)-Psi Reagent synthesis typically follows protocols involving chiral resolution or stereoselective catalysis. Purity verification employs techniques such as high-performance liquid chromatography (HPLC) with chiral columns, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Pharmacopeial standards (e.g., USP/NF) require additional tests like titration for functional group quantification and UV-Vis spectroscopy for absorbance profiling .

Q. How is (+)-psi Reagent stability assessed under varying experimental conditions?

Stability studies involve:

- Temperature sensitivity : Incubating aliquots at 4°C, 25°C, and 37°C, followed by periodic purity checks via HPLC.

- pH dependence : Testing activity in buffers across a pH range (e.g., 5.0–9.0) using spectrophotometric assays.

- Light exposure : Monitoring degradation via UV-Vis spectral shifts under controlled light conditions. Documentation must specify storage conditions and expiration thresholds to ensure replicability .

Q. What are the critical parameters for detecting (+)-psi Reagent in biological matrices?

Detection in complex samples (e.g., serum, cell lysates) requires:

- Sample pretreatment : Protein precipitation with acetonitrile or solid-phase extraction to reduce matrix interference.

- Analytical methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for quantification.

- Calibration curves : Linear ranges validated against spiked samples to ensure accuracy and precision .

Advanced Research Questions

Q. How can researchers design experiments to minimize batch-to-batch variability in (+)-psi Reagent applications?

- Standardized synthesis protocols : Document reaction time, temperature, and purification steps rigorously .

- Quality control (QC) metrics : Include Lot-specific certificates of analysis (CoA) with NMR/MS data and chiral purity ≥98%.

- Inter-lab validation : Share aliquots with collaborating labs to cross-verify activity in standardized assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in (+)-psi Reactivity data across published studies?

Contradictions may arise from:

- Context-dependent activity : Test the reagent in controlled systems (e.g., cell-free vs. cellular assays) to isolate confounding variables.

- Batch differences : Replicate experiments using reagent aliquots from the same Lot.

- Statistical rigor : Apply meta-analysis frameworks (e.g., random-effects models) to assess heterogeneity across studies .

Q. How should researchers optimize (+)-psi Reagent concentrations for novel protein interaction assays?

- Dose-response curves : Test concentrations spanning 3 log units (e.g., 1 nM–10 µM) to identify the half-maximal inhibitory concentration (IC₅₀).

- Negative controls : Include enantiomers (e.g., (-)-psi) or structurally analogous compounds to confirm stereospecific effects.

- Kinetic profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry .

Q. What methodological safeguards are critical when using (+)-psi Reagent in high-throughput screening (HTS)?

- Plate normalization : Include DMSO controls to account for solvent effects.

- Z’-factor validation : Ensure assay robustness (Z’ > 0.5) by testing intra-plate and inter-day variability.

- Counter-screens : Validate hits in orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to exclude false positives .

Data Reporting and Replicability

Q. What metadata must accompany (+)-psi Reagent usage in publications to ensure replicability?

Essential details include:

- Synthesis Lot number , supplier (if commercial), and purity data.

- Storage conditions (temperature, light exposure, solvent).

- Assay-specific parameters (pH, temperature, incubation time). Journals increasingly mandate deposition of reagent metadata in repositories like Zenodo or ChEMBL .

Q. How should researchers address discrepancies between computational predictions and experimental results involving (+)-psi Reagent?

- Force field validation : Re-run molecular docking simulations with updated parameters (e.g., AMBER vs. CHARMM).

- Solvent effects : Compare in silico predictions (implicit solvent models) with experimental data in explicit buffers.

- Conformational sampling : Use enhanced sampling MD simulations to explore off-target binding modes .

Ethical and Collaborative Considerations

Q. What are the best practices for sharing (+)-psi Reagent with external collaborators?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。